4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside is a naturally occurring compound found in certain plants, particularly in the Poaceae family. This compound is known for its role in plant defense mechanisms, particularly against pests and pathogens. It is a glucoside derivative of benzoxazinone, which is a class of compounds known for their bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the glucosylation of the aglycone, 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-one. This reaction can be catalyzed by enzymes such as beta-glucosidases or through chemical methods using glucosyl donors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that can produce the compound in large quantities. These methods leverage the natural biosynthetic pathways of the host organisms to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Water and beta-glucosidase enzymes are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide may be used.
Major Products
Scientific Research Applications
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its hydrolysis by beta-glucosidases to release the active aglycone, 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-one. This aglycone exerts its effects by interfering with the metabolic processes of pests and pathogens, leading to their inhibition or death . The molecular targets and pathways involved include the disruption of cellular membranes and inhibition of key enzymes in the target organisms .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Another benzoxazinone derivative with similar bioactive properties.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A related compound with similar roles in plant defense.
Uniqueness
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside is unique due to its specific glucosylation, which affects its solubility, stability, and bioavailability. This glucoside form allows it to be stored in plant tissues and activated upon hydrolysis, providing a rapid defense response against pests and pathogens .
Properties
CAS No. |
18607-79-9 |
---|---|
Molecular Formula |
C15H19NO10 |
Molecular Weight |
373.31 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15?/m1/s1 |
InChI Key |
WTGXAWKVZMQEDA-XGHDNVSXSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside 2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one DIMBOA-glc DIMBOAGlc |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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